molecular formula C14H18O2 B13946033 Benzene, 1,4-diethenyl-2,5-diethoxy- CAS No. 530145-39-2

Benzene, 1,4-diethenyl-2,5-diethoxy-

Cat. No.: B13946033
CAS No.: 530145-39-2
M. Wt: 218.29 g/mol
InChI Key: LQLCNMQPOZTLGH-UHFFFAOYSA-N
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Description

Benzene, 1,4-diethenyl-2,5-diethoxy- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethoxy groups and two ethenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-diethenyl-2,5-diethoxy- typically involves the alkylation of hydroquinone with ethyl bromide, followed by the introduction of ethenyl groups through a series of reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the addition of ethenyl groups to the benzene ring.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,4-diethenyl-2,5-diethoxy- can be achieved through a multi-step process that includes the initial formation of intermediate compounds, followed by purification and final synthesis. The use of high-pressure reactors and advanced catalytic systems ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-diethenyl-2,5-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,4-diethenyl-2,5-diethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1,4-diethenyl-2,5-diethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and ethenyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dimethoxy-: Similar in structure but with methoxy groups instead of ethoxy groups.

    Benzene, 1,4-diethoxy-: Lacks the ethenyl groups present in Benzene, 1,4-diethenyl-2,5-diethoxy-.

Uniqueness

Benzene, 1,4-diethenyl-2,5-diethoxy- is unique due to the presence of both ethoxy and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.

Properties

CAS No.

530145-39-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1,4-bis(ethenyl)-2,5-diethoxybenzene

InChI

InChI=1S/C14H18O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h5-6,9-10H,1-2,7-8H2,3-4H3

InChI Key

LQLCNMQPOZTLGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C=C)OCC)C=C

Origin of Product

United States

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